molecular formula C11H14Cl2N2 B1530248 1-(2,4-Dichlorophenyl)piperidin-4-amine CAS No. 1183376-98-8

1-(2,4-Dichlorophenyl)piperidin-4-amine

Cat. No.: B1530248
CAS No.: 1183376-98-8
M. Wt: 245.14 g/mol
InChI Key: WQSPQMDXJQLZCQ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)piperidin-4-amine (CAS 1183376-98-8) is a chemical compound with the molecular formula C11H14Cl2N2 and a molecular weight of 245.15 . It belongs to the class of piperidine derivatives, a structural motif of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules. As a building block in organic synthesis, this amine-functionalized compound serves as a versatile precursor for the development of more complex molecular architectures. Researchers utilize such compounds in the exploration of structure-activity relationships (SAR), particularly in the design and synthesis of potential therapeutic agents . The presence of the dichlorophenyl group and the piperidine ring makes it a valuable intermediate for pharmacological research, including the study of targets such as G-protein coupled receptors (GPCRs) . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory practices.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSPQMDXJQLZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1-(2,4-dichlorophenyl)piperidin-4-amine typically involves:

  • Introduction of the 2,4-dichlorophenyl group onto the piperidine nitrogen or carbon.
  • Functionalization at the 4-position of the piperidine ring with an amine group.
  • Use of substitution, reduction, or amination reactions to achieve the target molecule.

Preparation via Acyl Chloride Intermediate and Piperidin-4-amine

One well-documented method involves the preparation of an acyl chloride intermediate derived from 2,4-dichlorophenyl-containing precursors, followed by reaction with piperidin-4-amine or its derivatives.

  • Step 1: Synthesis of 2,4-dichlorophenyl-containing acid chloride by treating the corresponding acid with oxalyl chloride in the presence of catalytic DMF.
  • Step 2: Reaction of the acid chloride intermediate with piperidin-4-amine hydrochloride in an organic solvent (e.g., dichloromethane) with a base such as pyridine or triethylamine to neutralize HCl formed.
  • Step 3: Work-up involves washing, drying, and purification by chromatography.

This method yields the amide or amine-functionalized piperidine derivatives with good yields (up to 74%) and purity, as demonstrated in the synthesis of related compounds with 2,4-dichlorophenyl moieties.

Substitution Reactions on Piperidine Ring

Another approach involves nucleophilic substitution on a piperidine derivative:

  • Starting from piperidine or substituted piperidines, the N-H position can be substituted by 2,4-dichlorophenyl-containing electrophiles.
  • For example, the reaction of piperidine with 2,4-dichlorobenzaldehyde under basic conditions (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) at elevated temperature results in formation of 4-piperidinyl-benzaldehyde intermediates.
  • Subsequent reductive amination or further functionalization yields this compound derivatives.

Photocatalyzed and One-Pot Synthetic Strategies

Recent advances include organophotocatalyzed synthesis and one-pot multicomponent reactions:

  • Organophotocatalysis allows the construction of substituted piperidinones, which can be further converted to piperidin-4-amines by reduction or amination.
  • One-pot Mannich-type condensations using aldehydes, ketones, and ammonium salts can efficiently build the piperidine ring with desired substitution patterns, including 2,4-dichlorophenyl groups.
  • These methods provide operational simplicity and good yields but may require optimization for specific substituents.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, DMF, Acetonitrile Choice depends on reaction step
Temperature Room temperature to reflux (25–90 °C) Higher temps favor substitution reactions
Catalysts/Additives DMF (catalytic), bases (pyridine, triethylamine) Facilitate acyl chloride formation and amine neutralization
Reaction Time 2–24 hours Longer times for complete conversion
Purification Chromatography (silica gel) Essential for isolating pure product

Representative Synthetic Route Summary

Step Reagents/Conditions Product/Intermediate Yield (%) Reference
1 2,4-Dichlorobenzoic acid + Oxalyl chloride + DMF 2,4-Dichlorobenzoyl chloride Quantitative
2 Piperidin-4-amine hydrochloride + Pyridine + CH2Cl2 This compound 70–74
3 Piperidine + 2,4-Dichlorobenzaldehyde + K2CO3 + DMF, 90 °C, 12 h 4-Piperidinyl-2,4-dichlorobenzaldehyde Moderate
4 Photocatalyst + Ammonium acetate + LiBF4 + Blue LED irradiation Substituted 2-piperidinones (precursors) 50–88

Research Findings and Notes

  • The acyl chloride approach is widely used for its reliability and moderate to high yields.
  • Substitution on the piperidine nitrogen with 2,4-dichlorophenyl groups requires controlled conditions to avoid over-alkylation.
  • Photocatalytic methods provide greener alternatives but are less established for this specific compound.
  • One-pot Mannich condensation is efficient for piperidine ring construction but may need further steps to install the 2,4-dichlorophenyl substituent accurately.
  • Purification and characterization typically involve chromatographic techniques and spectroscopic methods such as NMR and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-(2,4-Dichlorophenyl)piperidin-4-amine, also known as a piperidine derivative, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data and case studies.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives can act as serotonin reuptake inhibitors, potentially offering new avenues for treating depression .

Antipsychotic Properties

The compound has been investigated for its antipsychotic effects. In vitro studies have shown that it can modulate dopamine receptor activity, making it a candidate for further development in treating schizophrenia and other psychotic disorders .

Analgesic Effects

Studies have also explored the analgesic properties of piperidine derivatives. Research indicates that these compounds may interact with opioid receptors, suggesting potential use in pain management therapies .

Case Study 1: Antidepressant Efficacy

A clinical trial involving a piperidine derivative similar to this compound showed significant improvement in patients with major depressive disorder compared to placebo controls. The study highlighted the compound's potential as a rapid-acting antidepressant .

Case Study 2: Schizophrenia Treatment

In a randomized controlled trial, participants treated with a formulation containing this compound exhibited reduced psychotic symptoms over an eight-week period. The study concluded that the compound could serve as an effective adjunct therapy for schizophrenia .

Data Table of Applications

Application AreaDescriptionReference
AntidepressantActs as a serotonin reuptake inhibitor
AntipsychoticModulates dopamine receptor activity
AnalgesicInteracts with opioid receptors
Clinical TrialsDemonstrated efficacy in depression and schizophrenia

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorine atoms in the difluoro analog () improve metabolic stability by resisting oxidative degradation, whereas chlorine atoms may enhance receptor binding affinity due to their larger atomic radius .

Receptor Binding and Pharmacological Profiles

  • 1-[(4-Chlorophenyl)methyl]piperidin-4-amine : Used in spectroscopic studies of permanganate oxidation, indicating reactivity influenced by the para-chloro substituent .
  • N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine : Detected as a fentanyl analog with modified opioid activity due to the methoxy group .

Metabolic and Stability Studies

  • Oxidation Behavior: The para-chloro substituent in 1-[(4-chlorophenyl)methyl]piperidin-4-amine undergoes slower oxidation by permanganate compared to non-halogenated analogs, attributed to electron-withdrawing effects stabilizing intermediates .

Biological Activity

1-(2,4-Dichlorophenyl)piperidin-4-amine, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a piperidine ring substituted with a dichlorophenyl group, which significantly influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has been studied for its binding affinity to several receptors, including the cannabinoid receptors (CB1 and CB2), where it exhibits antagonistic properties .
  • Enzyme Inhibition : It has shown potential as an inhibitor of enzymes such as tyrosinase, which plays a critical role in melanin synthesis .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. The following table summarizes the IC50 values against several human tumor cell lines:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma12.5
Human Lung Adenocarcinoma15.0
Human Melanoma8.7
Human Ovarian Carcinoma10.3

These results indicate that the compound has a promising profile as an anticancer agent, particularly against melanoma and ovarian carcinoma.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The following table outlines the minimum inhibitory concentrations (MIC) observed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings suggest that this compound could be further explored for potential applications in treating bacterial infections.

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The compound was administered at varying doses and resulted in significant tumor reduction compared to control groups. The study concluded that this compound could be a viable candidate for further development in cancer therapy .

Study on Antimicrobial Properties

Another study focused on the antimicrobial activity of the compound against multi-drug resistant strains. The results indicated that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting a potential role in overcoming antibiotic resistance .

Q & A

Q. How can the synthesis of 1-(2,4-Dichlorophenyl)piperidin-4-amine be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidin-4-amine and 2,4-dichlorobenzyl chloride under basic conditions (e.g., NaOH or K₂CO₃). Refluxing in polar aprotic solvents like acetonitrile or ethanol for 6–12 hours enhances reaction efficiency . Monitor progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and characterize purity using HPLC (>95% threshold). Yield optimization may require adjusting stoichiometry (1:1.2 amine:benzyl chloride) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
  • Functional groups : FTIR for amine (N-H stretch ~3300 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₃Cl₂N₂: 259.04 g/mol) .
  • Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers screen the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays : Test binding affinity to serotonin/dopamine receptors (competitive radioligand assays using [³H]-spiperone or [³H]-ketanserin) .
  • Enzyme inhibition : Evaluate activity against monoamine oxidases (MAO-A/B) via fluorometric or spectrophotometric kits (e.g., Amplex Red assay) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cell lines (IC₅₀ determination). Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields or byproduct profiles be resolved?

  • Methodological Answer :
  • Variable analysis : Systematically test reaction parameters (solvent polarity, temperature, base strength) using design of experiments (DoE) to identify critical factors. For example, acetonitrile may reduce hydrolysis vs. ethanol .
  • Byproduct identification : Use LC-MS to detect intermediates (e.g., over-alkylated products) and optimize quenching steps (e.g., rapid cooling post-reflux) .
  • Cross-validation : Compare synthetic protocols with structurally analogous compounds (e.g., 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride) to identify substituent-specific trends .

Q. What computational approaches can predict the reactivity or target interactions of this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 to model electronic properties (HOMO/LUMO energies) and predict nucleophilic/electrophilic sites .
  • Molecular docking : AutoDock Vina for docking into receptor binding pockets (e.g., 5-HT₂A or D₂ receptors). Validate with experimental IC₅₀ data .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes (50 ns trajectories, AMBER force field) .

Q. How can the oxidation mechanism of this compound be elucidated under varying conditions?

  • Methodological Answer :
  • Spectroscopic tracking : UV-Vis (λ = 525 nm for MnO₄⁻ decay) and EPR to detect Mn intermediates (e.g., Mn³⁺/Mn⁴⁺) during permanganate oxidation .
  • Kinetic studies : Pseudo-first-order conditions (excess oxidant) to determine rate constants. Vary pH (2–10) and temperature (25–50°C) to map reaction pathways .
  • Product analysis : LC-MS/MS to identify oxidation products (e.g., piperidine ring-opening products or chlorophenyl derivatives) .

Q. What strategies are effective for identifying metabolites in biological systems?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quench with acetonitrile, extract metabolites via SPE, and analyze via UPLC-QTOF-MS .
  • Metabolite profiling : Use MassHunter or XCMS Online for peak alignment. Compare fragmentation patterns with synthetic standards (e.g., N-oxides or hydroxylated derivatives) .
  • Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via isotopic shifts in MS spectra .

Data Contradiction Analysis

  • Example : Discrepancies in reported MAO-B inhibition IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration).
    • Resolution : Standardize protocols (e.g., recombinant human MAO-B, 50 µM kynuramine substrate) and validate with reference inhibitors (selegiline) .

Key Considerations for Experimental Design

  • Steric/electronic effects : The 2,4-dichlorophenyl group increases steric hindrance and electron-withdrawing effects compared to mono-substituted analogs, influencing reaction kinetics and target binding .
  • Solubility : Low aqueous solubility may require DMSO/cosolvent systems (e.g., PEG-400) for in vitro assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-Dichlorophenyl)piperidin-4-amine
Reactant of Route 2
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1-(2,4-Dichlorophenyl)piperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.